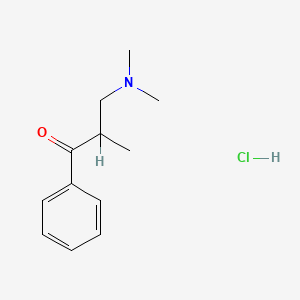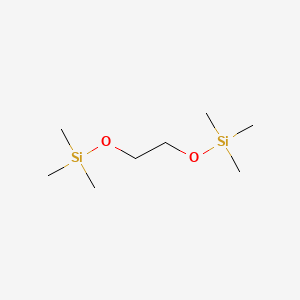
1,2-双(三甲基硅氧基)乙烷
描述
Synthesis Analysis
The synthesis of 1,2-Bis(trimethylsiloxy)ethane and its derivatives involves several key methodologies. One approach is the hydrosilylation of 1,4-bis(trimethylsiloxy)but-2-ene in the presence of hexachloroplatinic acid, leading to silicon-modified butane-1,4-diol derivatives. This process demonstrates high selectivity and efficiency under specific conditions (Engelbrecht et al., 1987). Another synthesis route involves reactions with tricarbonylcyclohexadienyliumiron cations, yielding siloxy acyloins that can be further transformed into valuable organic compounds (Birch et al., 1980).
Molecular Structure Analysis
The molecular structure of 1,2-Bis(trimethylsiloxy)ethane derivatives has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies have revealed complex structures, such as cyclic magnesium diamides with tricyclic frameworks, demonstrating the compound's ability to form intricate molecular architectures (Ionkin & Marshall, 2003).
Chemical Reactions and Properties
1,2-Bis(trimethylsiloxy)ethane undergoes a variety of chemical reactions, including solvolyses, reactions with halogens, and interactions with metal reagents. These reactions often result in ring opening, leading to α-ketols, enones, and β-diketones. The compound's reactivity showcases its versatility in organic synthesis (Le Goaller & Pierre, 1978).
科学研究应用
聚合和网络形成
1,2-双(三甲基硅氧基)乙烷已被用于合成具有呋喃末端基团的远缘化合物。这些远缘化合物在自由基聚合过程中被用于与不饱和聚酯通过[Diels-Alder]反应形成网络结构,这表明其在创造具有特定功能的新型聚合材料方面具有潜力(Edelmann & Ritter, 1993)。
有机金属化学
该化合物在涉及不同氧化态的铼配合物的反应中显示出实用性。观察到它会发生导致形成各种有机金属配合物的反应,表明其在有机金属化学领域的重要性(F. E. H. and L. Imhof, 1997)。
材料科学和化学
它在制备具有磺酰基团的自立膜中发挥着重要作用,展示了其在材料科学中用于创造具有特定化学性质的专用膜的应用(Gunji et al., 2010)。
合成有机化学
1,2-双(三甲基硅氧基)乙烷在合成有机金属化合物中也很重要。它已被用于合成有机金属化合物,为2-(取代)-2-环戊烯-1-酮提供了一种新的途径(Birch et al., 1980)。
其他应用
- 它已被牵涉到在二氧和三氧杂环己烷的背景下研究键裂解反应(Voronkov et al., 1981)。
- 该化合物被用于研究某些有机结构中乙烷键长(Harada & Ogawa, 2001)。
- 其应用延伸到合成用于材料如铝的保护涂层,展示了其在表面科学和材料工程中的相关性(Rodošek等,2017)。
安全和危害
1,2-Bis(trimethylsiloxy)ethane is classified as a flammable liquid and vapor. It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
trimethyl(2-trimethylsilyloxyethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWFUSVYECJQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224233 | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trimethylsiloxy)ethane | |
CAS RN |
7381-30-8 | |
| Record name | 1,2-Bis(trimethylsiloxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7381-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)

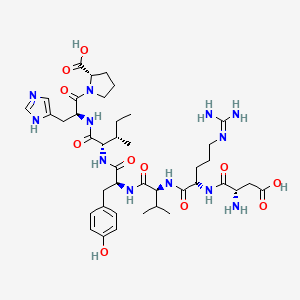


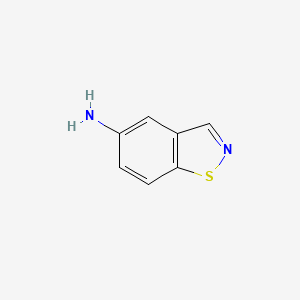



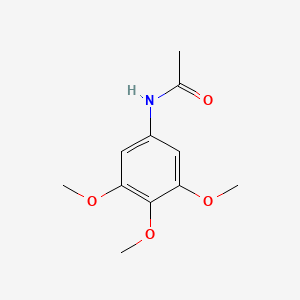
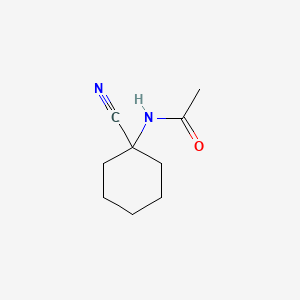
![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)
